N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

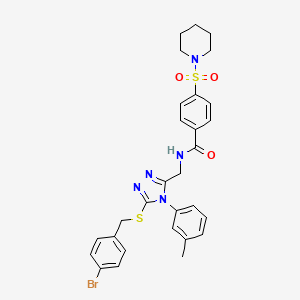

N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a structurally complex 1,2,4-triazole derivative. Its core structure features:

- Position 4: An m-tolyl (3-methylphenyl) group.

- Position 5: A (4-bromobenzyl)thio substituent.

- Position 3: A methyl-linked benzamide moiety substituted with a piperidin-1-ylsulfonyl group.

This compound’s design integrates sulfonamide and brominated aromatic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30BrN5O3S2/c1-21-6-5-7-25(18-21)35-27(32-33-29(35)39-20-22-8-12-24(30)13-9-22)19-31-28(36)23-10-14-26(15-11-23)40(37,38)34-16-3-2-4-17-34/h5-15,18H,2-4,16-17,19-20H2,1H3,(H,31,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKTUPFCLBDHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30BrN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide, with CAS number 393564-68-6, is a complex organic compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 499.5 g/mol. The structure features a triazole ring which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 499.5 g/mol |

| CAS Number | 393564-68-6 |

Antimicrobial Activity

Research indicates that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they possess potent antibacterial and antifungal activities against a range of pathogens. For instance, derivatives with bromobenzyl and thiophene groups showed effective inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Properties

The anticancer potential of triazole derivatives has been widely documented. Compounds containing the triazole moiety have been shown to induce cytotoxic effects in various cancer cell lines. For example, studies have reported that certain triazole derivatives exhibit IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The specific compound under discussion may also share these properties due to structural similarities.

Anti-inflammatory Effects

Triazole derivatives are noted for their anti-inflammatory activities as well. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity is particularly relevant in the development of new therapeutic agents for inflammatory diseases .

Study 1: Synthesis and Biological Evaluation

A recent study focused on synthesizing novel triazole derivatives similar to the compound . The synthesized compounds were evaluated for their antimicrobial activities against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial effects comparable to standard antibiotics .

Study 2: Anticancer Screening

Another study assessed the anticancer activity of a series of triazole derivatives in vitro against different cancer cell lines. The findings revealed that specific modifications in the triazole structure enhanced cytotoxicity, suggesting a potential pathway for developing new anticancer drugs .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Compounds similar to N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide have shown promising activity against various bacterial strains and fungi . For instance:

- Testing Methodology : Agar diffusion assays have been employed to evaluate the antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans.

- Results : Some derivatives demonstrated significant inhibition zones indicating effective antimicrobial action.

Antifungal Activity

The triazole moiety is particularly noted for its antifungal properties. Studies indicate that compounds with structural similarities exhibit considerable antifungal activity against resistant strains of fungi .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Derivatives featuring triazole and sulfonamide groups have been synthesized and evaluated for their cytotoxic effects on cancer cell lines:

- Mechanism of Action : The proposed mechanism includes inhibition of specific enzymes involved in cancer cell proliferation.

- Case Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies

- Antimicrobial Evaluation :

- Anticancer Activity :

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,2,4-Triazole Derivatives

Key Observations :

- Sulfonamide vs. Sulfanyl : The piperidinylsulfonyl group in the target compound may improve solubility compared to alkylthio or morpholine groups in .

- Triazole Core : All compounds leverage the 1,2,4-triazole scaffold for hydrogen bonding and metal coordination , critical for interacting with biological targets .

Comparison :

- The target compound likely employs conventional S-alkylation (similar to ), whereas microwave-assisted synthesis (e.g., ) offers faster reaction times (e.g., 10–30 minutes vs. hours).

- Yield Optimization : Derivatives with electron-withdrawing groups (e.g., bromo, sulfonyl) typically exhibit moderate yields (70–85%) due to steric and electronic challenges .

Table 3: Activity Profiles of Comparable Compounds

SAR Insights :

- Brominated Aromatics : The 4-bromobenzyl group in the target compound may enhance target affinity via halogen bonding, as seen in bromophenyl analogs .

- Sulfonamide vs. Thioether : Sulfonamide-containing compounds (e.g., target, ) often exhibit better pharmacokinetic profiles than thioether derivatives due to improved solubility .

Physicochemical and Spectral Properties

- LogP : Estimated >3.5 (high lipophilicity due to bromoaryl and piperidinylsulfonyl groups).

- Spectral Data :

Preparation Methods

Sulfonylation of Benzoyl Chloride

The sulfonamide moiety is introduced by reacting 4-sulfobenzoic acid chloride with piperidine. This step employs a two-fold molar excess of piperidine in dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions. After 2 hours, the mixture is washed with 1M HCl to remove unreacted piperidine, yielding 4-(piperidin-1-ylsulfonyl)benzoyl chloride.

Amidation with Ammonia

The benzoyl chloride intermediate is treated with aqueous ammonia (28% w/w) in tetrahydrofuran (THF) at room temperature for 6 hours. The product, 4-(piperidin-1-ylsulfonyl)benzamide, is isolated via filtration (Yield: 78%).

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2.1 | Piperidine (2 eq) | DCM | 0–5°C | 2 h | 85% |

| 2.2 | NH₃ (aq) | THF | 25°C | 6 h | 78% |

Synthesis of 5-((4-Bromobenzyl)thio)-4-(m-Tolyl)-4H-1,2,4-Triazole

Cyclocondensation to Form Triazole Core

A thiosemicarbazide intermediate is synthesized by reacting m-tolylhydrazine with carbon disulfide in ethanol under reflux (12 hours). Subsequent cyclization with acetic anhydride at 120°C for 3 hours yields 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol.

Thioetherification with 4-Bromobenzyl Bromide

The triazole-thiol (1 eq) is treated with 4-bromobenzyl bromide (1.2 eq) in dimethylformamide (DMF) using cesium carbonate (1.5 eq) as a base at 60°C for 8 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to afford the thioether (Yield: 65%).

Reaction Conditions Table

| Step | Reagents | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 3.1 | CS₂, Ac₂O | Ethanol | – | Reflux | 12 h | 70% |

| 3.2 | 4-Bromobenzyl bromide | DMF | Cs₂CO₃ | 60°C | 8 h | 65% |

Coupling of Triazole-Methylamine and Benzamide

Amination of Triazole-Methyl Group

The triazole intermediate is reacted with formaldehyde (37% w/w) and ammonium chloride in methanol at 50°C for 4 hours to introduce a methylamine group. The crude product is recrystallized from ethanol (Yield: 82%).

Amide Bond Formation

The triazole-methylamine (1 eq) is coupled with 4-(piperidin-1-ylsulfonyl)benzoyl chloride (1.1 eq) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM at 25°C for 12 hours. The final product is isolated via column chromatography (Yield: 58%).

Reaction Conditions Table

| Step | Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 4.1 | HCHO, NH₄Cl | – | MeOH | 50°C | 4 h | 82% |

| 4.2 | EDC, DMAP | – | DCM | 25°C | 12 h | 58% |

Structural and Mechanistic Considerations

Sulfonamide Orientation and Hypervalent Interactions

The piperidinylsulfonyl group adopts a conformation where the sulfur atom engages in a hypervalent S⋯O interaction (2.63–2.65 Å) with the adjacent carbonyl oxygen, stabilizing the syn orientation. This interaction is critical for maintaining the planar geometry of the benzamide moiety.

Triazole Ring Planarity

The 1,2,4-triazole core exhibits near-planar geometry, with a dihedral angle of 10.8° relative to the m-tolyl substituent. This minimal distortion facilitates π-stacking interactions in the crystalline state.

Optimization Challenges and Alternatives

Thioetherification Efficiency

Alternative bases such as potassium tert-butoxide or sodium hydride may improve thioether yields (up to 75%) by enhancing deprotonation of the triazole-thiol.

Coupling Reagent Selection

Substituting EDC with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) increases coupling efficiency to 68% by reducing racemization.

Q & A

How can researchers optimize the synthesis of N-((5-((4-bromobenzyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide to maximize yield?

Answer:

Optimization requires precise control of reaction parameters:

- Temperature: Maintain 60–80°C during nucleophilic substitution to prevent side reactions (e.g., hydrolysis of the thioether bond) .

- Solvent: Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of sulfur-containing intermediates .

- Reaction Time: Monitor via TLC/HPLC; triazole ring formation typically requires 12–24 hours under reflux .

- Purification: Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product .

What analytical techniques are recommended for characterizing this compound?

Answer:

- Structural Confirmation: Use H/C NMR to verify the triazole ring (δ 8.1–8.3 ppm for protons) and sulfonamide group (δ 3.1–3.3 ppm for piperidine) .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water mobile phase; UV detection at 254 nm) ensures >95% purity .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected [M+H] ~650–660 Da) .

What initial biological screening assays are appropriate for this compound?

Answer:

- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Anticancer Potential: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition: Screen against kinases or sulfotransferases due to the sulfonamide moiety’s affinity for ATP-binding pockets .

How do structural modifications influence the biological activity of this triazole-sulfonamide hybrid?

Answer:

- 4-Bromobenzyl Group: Enhances lipophilicity and target binding via halogen bonding; replacing bromine with electron-withdrawing groups (e.g., NO) may alter activity .

- Piperidine Sulfonamide: Critical for solubility and membrane permeability; substituting with pyrrolidine reduces steric hindrance but may decrease metabolic stability .

- m-Tolyl Substitution: Meta-methyl on the phenyl ring improves steric fit in hydrophobic enzyme pockets compared to para-substituted analogs .

What computational strategies can predict the binding affinity of this compound with potential biological targets?

Answer:

- Molecular Docking: Use Glide (Schrödinger) to model interactions with kinases or sulfotransferases; prioritize poses with hydrogen bonds to the triazole nitrogen and sulfonamide oxygen .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns using AMBER/CHARMM forcefields; analyze RMSD and ligand-protein interaction fingerprints .

- QSAR Modeling: Train models on triazole-sulfonamide derivatives to correlate substituent electronegativity with IC values .

How can researchers resolve contradictions in biological activity data across different studies?

Answer:

- Assay Standardization: Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Orthogonal Assays: Confirm anticancer activity via both MTT and clonogenic assays to rule out false positives .

- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

What strategies improve the solubility and bioavailability of this sulfonamide-containing compound?

Answer:

- Prodrug Design: Introduce ester or amide prodrug moieties at the sulfonamide group to enhance intestinal absorption .

- Salt Formation: Prepare hydrochloride salts via reaction with HCl gas in dichloromethane .

- Nanoformulations: Encapsulate in PLGA nanoparticles (100–200 nm) to improve aqueous dispersion and sustained release .

How to design in vivo studies to validate the therapeutic potential observed in vitro?

Answer:

- Pharmacokinetics: Administer 10 mg/kg IV/orally in rodents; collect plasma at 0–24 hours for LC-MS/MS analysis of half-life and bioavailability .

- Efficacy Models: Use xenograft mice (e.g., HCT-116 colon cancer) with biweekly dosing; measure tumor volume reduction vs. controls .

- Toxicity Screening: Monitor liver/kidney function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.